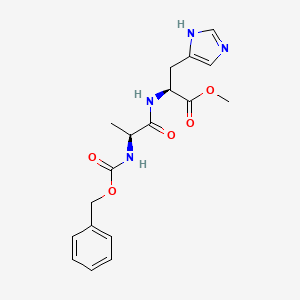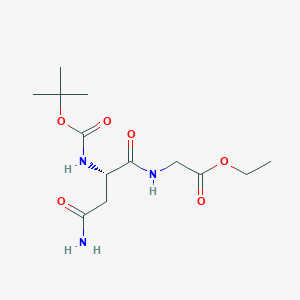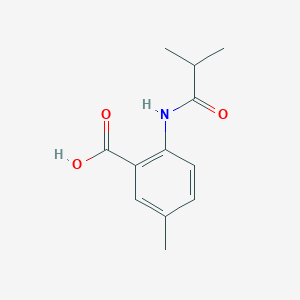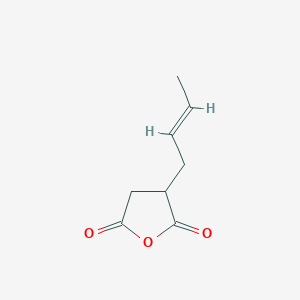
N-phenylthiophene-2-carboximidamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the condensation of anhydrides with aromatic diamines or amino acids. For instance, the diimide-diacid monomer N,N'-bis(3-carboxyphenyl)-4,4'-oxydiphthalimide was prepared by azeotropic condensation of 4,4'-oxydiphthalic anhydride and m-aminobenzoic acid . Similarly, N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide was synthesized from the condensation of N-(3,5-diaminophenyl)phthalimide and trimellitic anhydride . These methods could potentially be adapted for the synthesis of N-phenylthiophene-2-carboximidamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related poly(amide-imide)s and polythiophenes is characterized by the presence of aromatic rings, imide groups, and in some cases, thiophene rings. These structural features contribute to the polymers' properties, such as solubility and thermal stability. For example, the presence of phthalimide pendent groups in poly(amide-imide)s was found to increase solubility and thermal stability . The molecular structure of N-phenylthiophene-2-carboximidamide would likely exhibit similar aromatic and imide characteristics, influencing its physical and chemical properties.
Chemical Reactions Analysis
The chemical reactions involving related compounds include polycondensation reactions using triphenyl phosphite and pyridine as condensing agents . These reactions lead to the formation of high molecular weight polymers with strong intermolecular interactions due to the aromatic and imide functionalities. The reactivity of N-phenylthiophene-2-carboximidamide would be expected to be similar, allowing for its incorporation into polymeric structures through such condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related poly(amide-imide)s and polythiophenes include high thermal stability, good solubility in organic solvents, and the ability to form strong, flexible films . These properties are attributed to the rigid backbone and the presence of functional groups that enhance intermolecular interactions. The glass transition temperatures of these polymers range from 146 to 403°C, and they exhibit no significant decomposition below 400°C . N-phenylthiophene-2-carboximidamide, by analogy, would be expected to have similar properties, making it suitable for applications that require materials with high thermal stability and mechanical strength.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-phenylthiophene-2-carboximidamide derivatives have been synthesized and evaluated for their biological activities. For instance, Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, demonstrating significant antibacterial activities when screened using the minimum inhibitory concentration (MIC) method (Prasad et al., 2017). Similarly, Pan et al. (2015) synthesized N-benzyl-N-phenylthiophene-2-carboxamide analogues showing potential as human enterovirus 71 inhibitors, highlighting the importance of the thiophene-2-carboxamide core for antiviral activity (Pan et al., 2015).
Electrophilic Substitution and Regioselective Synthesis
Electrophilic substitution of phenylthiophene derivatives, such as the 3-methyl-2-phenylthiophene, results in significant chemical transformations. These include the formation of substituted methylamines, ethylamines, and acetic acids, potentially leading to compounds with biological activity (Beaton et al., 1976). Additionally, Huang et al. (2009) developed an efficient Ag(I)-catalyzed regioselective cyclization of guanidine or isourea derivatives, leading to indole N-carboximidamides, showcasing high regioselectivity and good yields (Huang et al., 2009).
Advanced Material Applications
Polythiophenes, such as poly(2-thiophen-3-yl-malonic acid), have been synthesized and investigated for their potential applications in electrodialysis, wastewater treatment, and biomedical uses due to their excellent thermal stability and semiconductor properties (Bertran et al., 2010). Moreover, the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has indicated its potential as a new class of photoluminescent material, which could have applications in various fields including material science (Ekinci et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
N'-phenylthiophene-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCORNHOUCUDCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436888 | |
| Record name | N'-phenylthiophene-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylthiophene-2-carboximidamide | |
CAS RN |
3737-39-1 | |
| Record name | N'-phenylthiophene-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)








